4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide
説明
特性
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)6-13(17)18)14(19)16-8-10-4-3-5-15-7-10/h3-7,9H,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFBLUZIQEXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid and pyridin-3-ylmethylamine, under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has shown biological activity, making it a candidate for drug development and therapeutic applications.
Medicine: Its potential use in pharmaceuticals includes the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
Core Heterocycle Variations
Key Insights :
Substituent Modifications
Functional Group Additions
Key Insights :
- Cyano groups () can act as hydrogen-bond acceptors, modifying binding affinity.
- Trifluoromethoxy () enhances resistance to enzymatic degradation, a critical factor in drug design.
生物活性
4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with a methoxy group and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is , and it is characterized by the presence of a carboxamide functional group, which enhances its biological activity.
Antitumor Effects
Recent studies have demonstrated that 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide exhibits significant antitumor properties. In preclinical models, such as the Karpas-422 xenograft model, the compound showed robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID) . This suggests its potential as an oncology therapeutic agent.
The compound's mechanism of action primarily involves the inhibition of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in transcriptional regulation and has been implicated in various malignancies. The compound acts as an inhibitor of EZH2, the catalytic component of PRC2, leading to demethylation of histone H3 at lysine 27 (H3K27me3), thereby reactivating tumor suppressor genes .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activities attributed to 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide. Below is a summary table comparing key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Methyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine | Similar core structure | Lacks methoxy group; different biological activities |
| 4-Methoxy-N-(pyridin-3-ylmethyl)-dihydropyridine | Contains similar methoxy group | Different nitrogen substituents affect reactivity |
| 4-Methoxycarbonyl-N-(pyridinyl)methyl-dihydropyridine | Carboxylic acid instead of amide | Varying solubility and stability profiles |
This comparison illustrates how modifications to the core structure can significantly impact biological activity and potential applications.
Synthesis and Characterization
The synthesis of this compound typically involves several steps starting from appropriate precursors such as 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid and pyridin-3-ylmethylamine. The reaction often employs coupling agents like EDC under controlled conditions to facilitate amide bond formation .
Case Studies
In clinical settings, ongoing Phase I trials are evaluating the safety and efficacy of this compound in cancer patients. Preliminary results indicate promising outcomes in terms of tumor reduction and tolerability . Further studies are needed to establish optimal dosing regimens and long-term effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, a pyridine ring is functionalized via nucleophilic substitution or coupling reactions. The methoxy and methyl groups are introduced early, followed by amidation with pyridin-3-ylmethylamine. Purification often employs column chromatography (silica gel) or recrystallization. Characterization via -NMR and LC-MS is critical to confirm regiochemistry and avoid side products like N-alkylated isomers .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- -NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, pyridine protons at δ ~7.5–8.5 ppm).
- LC-MS : Confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- IR Spectroscopy : Detects carbonyl (C=O, ~1650–1750 cm) and amide (N-H, ~3300 cm) stretches.
Cross-validation with computational models (e.g., DFT) ensures structural assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering Controls : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste Disposal : Quench reactive intermediates (e.g., with aqueous ethanol) before disposal .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction yields for this compound?
- Methodological Answer :
- Screening Designs : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between factors like solvent polarity and reaction time.
- Case Study : A 2 factorial design reduced synthesis steps from 8 to 5 while maintaining >85% yield . Computational tools (e.g., ICReDD’s reaction path search) can pre-screen conditions .
Q. What strategies resolve contradictory data between theoretical calculations and experimental spectral results?
- Methodological Answer :
- Cross-Validation : Compare DFT-predicted -NMR shifts with experimental data (δ deviations >0.5 ppm suggest structural misassignment).
- Dynamic NMR : Assess rotational barriers in amide bonds to explain splitting patterns.
- Synchrotron XRD : Resolve crystal structure ambiguities (e.g., confirming dihydropyridine tautomerism) .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize poses with low RMSD (<2.0 Å).
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using descriptors like logP and polar surface area.
- MD Simulations : Analyze binding stability over 100-ns trajectories (e.g., hydrogen bond occupancy >50%) .
Q. What methods validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–80°C) for 24h. Monitor degradation via HPLC (e.g., >95% purity retention).
- Arrhenius Plotting : Calculate activation energy (E) for thermal decomposition using TGA/DSC data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., IC values) and apply statistical weighting for sample size and assay type (e.g., cell-free vs. cell-based).
- Orthogonal Assays : Confirm activity using SPR (binding affinity) and functional assays (e.g., cAMP modulation).
- Proteomics : Identify off-target interactions via affinity pull-down/MS .
Methodological Resources
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
